

An In-Depth Technical Guide to 2,4-Dimethylcinnamic Acid

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Compound of Interest

Compound Name: 2,4-Dimethylcinnamic acid

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive technical overview of **2,4-dimethylcinnamic acid**, a member of the cinnamic acid family of organic compounds. Cinnamic acids and their derivatives are subjects of extensive research due to their prevalence in natural products and their wide-ranging pharmacological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal properties.^{[1][2]} This document consolidates essential physicochemical data, detailed synthetic protocols, spectroscopic analysis, and an exploration of its chemical behavior and potential applications to support advanced research and development.

Core Physicochemical Properties

2,4-Dimethylcinnamic acid presents as a white to off-white or pale yellow-green crystalline solid. Its core identity and physical characteristics are foundational to its application in experimental settings.

Structural and General Data

Property	Value	Source(s)
IUPAC Name	(E)-3-(2,4-dimethylphenyl)prop-2-enoic acid	[3]
Synonyms	2,4-Dimethyl-trans-cinnamic acid	[3]
CAS Number	6972-61-8	[3]
Molecular Formula	C ₁₁ H ₁₂ O ₂	[3]
Molecular Weight	176.21 g/mol	[3]
Appearance	White to off-white crystalline powder	-
Melting Point	134-137 °C	-

Solubility Profile

Quantitative solubility data for **2,4-dimethylcinnamic acid** is not extensively documented in publicly available literature. However, based on the general solubility characteristics of similar phenolic acids, a qualitative profile can be inferred.[4] The compound is expected to be sparingly soluble in water and readily soluble in common organic solvents.

- Expected High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Methanol, Ethanol, Acetone.
- Expected Moderate Solubility: Ethyl acetate, Dichloromethane.
- Expected Low Solubility: Water, Hexane, Toluene.

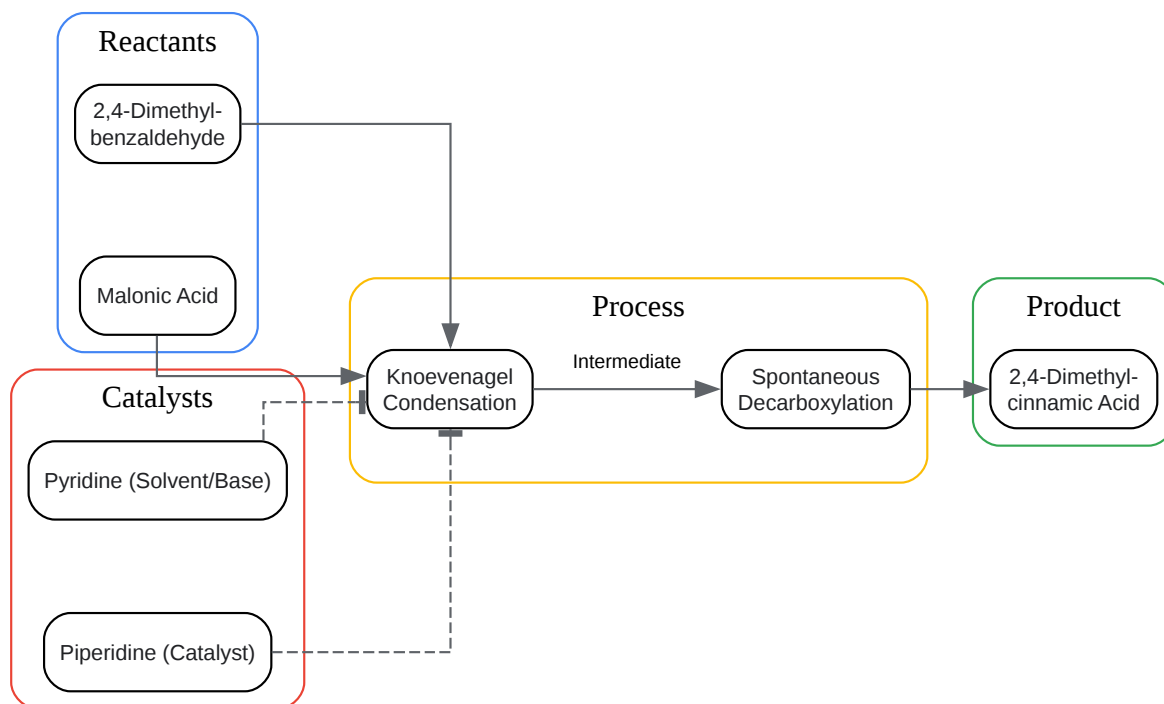
Experimental Insight: For biological assays, preparing a concentrated stock solution in DMSO is a standard and effective practice.[5] Subsequent dilutions can then be made in aqueous buffers or cell culture media, though researchers should be mindful of potential precipitation at higher final concentrations.

Synthesis of 2,4-Dimethylcinnamic Acid

The most reliable and common method for synthesizing cinnamic acids and their derivatives is the Knoevenagel condensation.[6] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[6][7]

Reaction Principle

The synthesis of **2,4-dimethylcinnamic acid** is achieved by reacting 2,4-dimethylbenzaldehyde with malonic acid. The reaction is typically catalyzed by a base like pyridine with a catalytic amount of piperidine. The mechanism involves the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation (loss of CO₂) under the reaction conditions to yield the final α,β -unsaturated carboxylic acid product.[6]



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Caption: Knoevenagel condensation workflow for **2,4-Dimethylcinnamic acid** synthesis.

Detailed Experimental Protocol

This protocol is adapted from established green chemistry methods for Knoevenagel condensation.[7][8]

Materials:

- 2,4-Dimethylbenzaldehyde
- Malonic Acid
- Pyridine
- Piperidine
- 95% Ethanol
- Concentrated Hydrochloric Acid (HCl)
- Distilled Water

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylbenzaldehyde (0.10 mol), malonic acid (0.11 mol), and 95% ethanol (25 mL).
- **Catalyst Addition:** To the mixture, add pyridine (2.5 mL).[8]
- **Reflux:** Heat the reaction mixture to a gentle reflux and allow it to proceed for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Cooling and Precipitation:** After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath to facilitate crystallization. A large mass of crystals should form.

- Isolation: Break up the crystal mass with a spatula. Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with two small portions of cold 95% ethanol (e.g., 2 x 3 mL) to remove residual pyridine and unreacted starting materials.^[8]
- Recrystallization (Purification): Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce recrystallization, yielding the purified **2,4-dimethylcinnamic acid**.
- Drying: Collect the purified crystals by vacuum filtration and air-dry them completely. The final product should be a white to off-white solid.

Spectroscopic and Analytical Characterization

Definitive structural elucidation and purity assessment are critical for research applications. The following data provides a reference for the spectroscopic signature of **2,4-dimethylcinnamic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for confirming the structure and isomeric purity of the synthesized compound. The data below is predicted based on standard chemical shift values and analysis of similar structures.^{[9][10][11]}

¹H NMR (Proton NMR) - Predicted Data (in CDCl₃, 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.85	d, $J \approx 16.0$ Hz	1H	H- β (alkene)
~ 7.40	d, $J \approx 8.0$ Hz	1H	H-6 (aromatic)
~ 7.05	s	1H	H-3 (aromatic)
~ 7.00	d, $J \approx 8.0$ Hz	1H	H-5 (aromatic)
~ 6.40	d, $J \approx 16.0$ Hz	1H	H- α (alkene)
~ 2.35	s	3H	C4-CH ₃
~ 2.30	s	3H	C2-CH ₃
~ 12.0	br s	1H	COOH

The large coupling constant (~ 16.0 Hz) between H- α and H- β is characteristic of the trans (E) configuration of the double bond.

¹³C NMR (Carbon NMR) - Predicted Data (in CDCl₃, 100 MHz):

Chemical Shift (δ , ppm)	Assignment
~ 172.0	C=O (Carboxylic Acid)
~ 145.0	C- β (alkene)
~ 140.0	C-4 (aromatic)
~ 138.0	C-2 (aromatic)
~ 131.0	C-1 (aromatic)
~ 130.0	C-6 (aromatic)
~ 127.0	C-5 (aromatic)
~ 121.0	C- α (alkene)
~ 21.0	C4-CH ₃
~ 19.5	C2-CH ₃

Note: Aromatic carbon assignments are predictive and may vary slightly.[\[12\]](#)[\[13\]](#)

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch (from hydrogen-bonded carboxylic acid)
~3050	Medium	C-H stretch (aromatic and alkene)
~2950	Medium	C-H stretch (aliphatic, from methyl groups)
~1700-1680	Strong	C=O stretch (conjugated carboxylic acid)
~1630	Medium	C=C stretch (alkene)
~1600, 1450	Medium-Weak	C=C stretch (aromatic ring)
~1300-1200	Strong	C-O stretch (carboxylic acid)
~980	Strong	=C-H bend (out-of-plane, trans alkene)

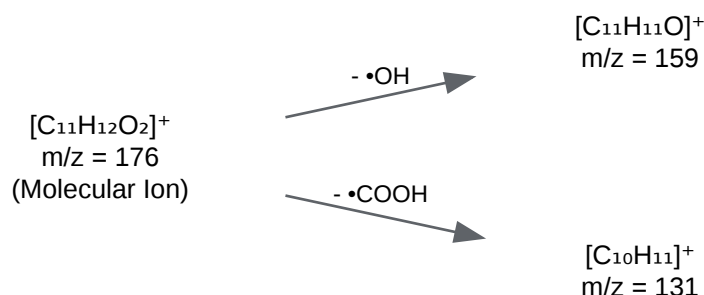
The broad O-H stretch and strong C=O stretch are characteristic of a carboxylic acid dimer, which is typical in the solid state.[\[6\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.

- Molecular Ion (M⁺): m/z = 176.
- Key Fragmentation Pathways: The fragmentation of cinnamic acids is well-studied. Common fragmentation patterns include:
 - Loss of a hydroxyl radical (-•OH): [M - 17]⁺, m/z = 159.
 - Loss of a carboxyl group (-•COOH): [M - 45]⁺, m/z = 131.

- Formation of a benzopyrylium ion: This is a characteristic fragmentation for ortho-substituted cinnamic acids, though the presence of the 2-methyl group may influence this pathway.^[17]
- McLafferty rearrangement: If applicable, leading to characteristic neutral losses.



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Caption: Primary fragmentation pathways for **2,4-Dimethylcinnamic acid** in EI-MS.

Chemical Reactivity and Potential Applications

The reactivity of **2,4-dimethylcinnamic acid** is dictated by its three primary components: the aromatic ring, the α,β -unsaturated double bond, and the carboxylic acid functional group.

Reactivity Profile

- Carboxylic Acid Group:** Undergoes typical reactions of carboxylic acids, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst to form an ester) and amidation (reaction with an amine, often requiring an activating agent like DCC, to form an amide).^[18]
- Alkene Double Bond:** The double bond is conjugated with both the phenyl ring and the carbonyl group, making it susceptible to nucleophilic addition (Michael addition). It can also undergo electrophilic addition reactions and cycloadditions. The electron-donating methyl groups on the ring increase the electron density of the double bond, potentially enhancing its reactivity towards electrophiles.^[19]

- **Aromatic Ring:** The two methyl groups are ortho- and para-directing, activating the ring for electrophilic aromatic substitution. However, steric hindrance from the propenoic acid side chain and the existing methyl group may influence the position of further substitution.

Potential Applications and Biological Activity

While **2,4-dimethylcinnamic acid** itself is not as extensively studied as other derivatives like ferulic or caffeic acid, the cinnamic acid scaffold is a well-established pharmacophore.

- **Antimicrobial Activity:** Cinnamic acid and its derivatives are known to possess both antibacterial and antifungal properties.^{[14][20][21][22][23][24][25][26]} Their mechanism of action is often attributed to the disruption of cell membranes, inhibition of key enzymes, and interference with biofilm formation.^[25] Studies have shown that derivatives with specific substitutions on the phenyl ring can exhibit potent activity against pathogenic fungi by inhibiting enzymes unique to fungi, such as benzoate 4-hydroxylase (CYP53).^[20] The lipophilicity conferred by the methyl groups on **2,4-dimethylcinnamic acid** may enhance its ability to penetrate microbial cell membranes.
- **Drug Development Intermediate:** The structural features of **2,4-dimethylcinnamic acid** make it a valuable building block in medicinal chemistry. The carboxylic acid provides a handle for forming ester or amide linkages to other pharmacophores, creating hybrid molecules with potentially synergistic or novel biological activities.^[2]

Field-Proven Insight: Research on cinnamic acid derivatives has demonstrated that modifications to the phenyl ring significantly influence biological efficacy. For instance, the position and nature of substituents can modulate activities ranging from antibacterial to anticancer and antidiabetic properties.^[1] While specific data for the 2,4-dimethyl variant is sparse, its structural similarity to other active derivatives suggests it is a promising candidate for screening in various biological assays.

Safety and Handling

As a laboratory chemical, **2,4-dimethylcinnamic acid** requires appropriate handling to ensure safety.

- **Hazard Classification:** Causes skin irritation and serious eye irritation.

- Precautionary Measures:
 - Wear protective gloves, eye protection, and face protection.
 - Wash skin thoroughly after handling.
 - Use in a well-ventilated area.
- First Aid:
 - If on skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

2,4-Dimethylcinnamic acid is a readily synthesizable aromatic carboxylic acid with a well-defined chemical structure. While its biological properties have not been as thoroughly explored as other cinnamic acid derivatives, its core scaffold is of significant interest in pharmaceutical and materials science research. This guide provides the foundational chemical knowledge—including reliable synthetic protocols and comprehensive spectroscopic data—necessary for researchers to confidently incorporate this compound into their experimental workflows. Further investigation into its specific antimicrobial, antioxidant, and other pharmacological activities is warranted and represents a promising area for future research.

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